2-(4-Methanesulfinylphenyl)acetic acid

COX inhibition NSAID pharmacology prodrug activation

2-(4-Methanesulfinylphenyl)acetic acid is your definitive redox-specific sulfoxide for analytical and pharmacological R&D. As the sulindac prodrug metabolite and Etoricoxib Impurity 37 reference standard, it is the only valid choice for LC-MS/MS method validation and in vitro metabolic activation studies. Its ≥95% purity and unique S=O moiety ensure chromatographic fidelity and biological relevance that its sulfide/sulfone analogs cannot provide. Sourcing any other redox species invalidates your analytical methods and experimental controls. Supplied as a powder with full certificates of analysis; ready for immediate bench use.

Molecular Formula C9H10O3S
Molecular Weight 198.24 g/mol
CAS No. 118362-28-0
Cat. No. B3088223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methanesulfinylphenyl)acetic acid
CAS118362-28-0
Molecular FormulaC9H10O3S
Molecular Weight198.24 g/mol
Structural Identifiers
SMILESCS(=O)C1=CC=C(C=C1)CC(=O)O
InChIInChI=1S/C9H10O3S/c1-13(12)8-4-2-7(3-5-8)6-9(10)11/h2-5H,6H2,1H3,(H,10,11)
InChIKeyCBUAZQVVFGAWMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Methanesulfinylphenyl)acetic Acid (CAS 118362-28-0): Procurement-Grade Characterization for Research and Quality Control


2-(4-Methanesulfinylphenyl)acetic acid, also cataloged as [4-(methylsulfinyl)phenyl]acetic acid, is a small-molecule organic compound belonging to the aryl acetic acid class, defined by its methylsulfinyl substituent at the para position of the phenyl ring [1]. It is most frequently encountered in pharmaceutical research as a characterized metabolite of the nonsteroidal anti-inflammatory drug (NSAID) sulindac and as a specified impurity reference standard for the COX-2 selective inhibitor etoricoxib . The compound is supplied as a high-purity powder (≥95% purity) suitable for analytical method development, in vitro biological profiling, and synthetic chemistry applications .

Why Generic Substitution of 2-(4-Methanesulfinylphenyl)acetic Acid (CAS 118362-28-0) Fails in Critical Research Applications


Generic substitution of this compound with its closest structural analogs is scientifically invalid due to profound differences in redox state and associated biological activity. As the sulfoxide (S=O) form, 2-(4-methanesulfinylphenyl)acetic acid is a specific reduction/oxidation (redox) species that is pharmacologically distinct from its sulfide (S) and sulfone (O=S=O) counterparts [1]. In the context of NSAID pharmacology, the sulfoxide (parent) is a prodrug with minimal cyclooxygenase (COX) inhibitory activity, whereas its reduction product, the sulfide metabolite, is the active COX inhibitor, and the sulfone metabolite exhibits COX-independent antitumor effects [2]. Using a sulfide or sulfone analog in place of the sulfoxide would yield completely different and erroneous experimental outcomes. Furthermore, when sourced as an impurity standard for etoricoxib, substitution with a different impurity or a non-certified reference material invalidates analytical method validation and regulatory compliance due to mismatched chromatographic retention times and spectral properties .

Quantitative Evidence for 2-(4-Methanesulfinylphenyl)acetic Acid (CAS 118362-28-0) for Scientific Selection


Prodrug Inactivity Relative to Sulfide Metabolite: A Quantitative Functional Comparison

The compound demonstrates minimal direct inhibition of prostaglandin synthesis, serving as an inactive prodrug. Its anti-inflammatory activity is quantitatively dependent on in vivo reduction to its sulfide metabolite. This is demonstrated by the fact that the sulfide metabolite is a non-competitive inhibitor of gamma-secretase with an IC50 of 20.2 μM, an activity the parent sulfoxide does not share . In a study of renal prostaglandin release, a 1 μg/mL concentration of the sulfide metabolite was required to inhibit release, whereas the sulfoxide required a 10-fold higher concentration (10 μg/mL) to achieve the same effect [1].

COX inhibition NSAID pharmacology prodrug activation

Pharmacological Distinction from Sulfone Metabolite: Divergent Biological Pathways

While the compound (sulfoxide) is a prodrug for COX inhibition, its sulfone metabolite (exisulind) operates via a fundamentally different mechanism: inhibition of cyclic GMP phosphodiesterase (PDE), leading to apoptosis [1]. This mechanistic divergence is supported by data showing that sulindac sulfone inhibits colon tumor cell proliferation with an IC50 of approximately 100 μM in HT-29 cells, an activity not observed for the sulfoxide [2].

Chemoprevention cGMP PDE apoptosis

Analytical Utility as Etoricoxib Impurity 37: A Regulated Reference Standard

The compound is a known and regulated impurity in the synthesis of the COX-2 inhibitor etoricoxib, designated as Etoricoxib Impurity 37 [1]. It is supplied with a certified purity of 0.99 (99%) specifically for use in analytical method development, validation, and quality control release testing . Its procurement is essential for establishing system suitability criteria and quantifying this specific process-related substance in drug substance and drug product batches.

Impurity profiling HPLC Pharmaceutical QC

Synthetic Versatility as a Building Block: Differentiated Redox State

As a versatile building block, the compound's key differentiator is its sulfoxide functional group, which offers a unique intermediate oxidation state for further chemical manipulation . It can serve as a precursor for both the reduced sulfide (via reduction) and the oxidized sulfone (via oxidation), providing a strategic advantage in synthetic route design. The compound has been utilized as a reactant with oxalyl chloride and DMF in dichloromethane to generate a reactive acyl chloride intermediate for subsequent amide or ester formation [1].

Chemical synthesis Medicinal chemistry Building block

Optimal Application Scenarios for 2-(4-Methanesulfinylphenyl)acetic Acid (CAS 118362-28-0) Based on Differentiated Evidence


In Vitro Prodrug Metabolism Studies (Sulfoxide to Sulfide Reduction)

This compound is the optimal choice for in vitro studies designed to model the reductive metabolic activation of sulindac-like prodrugs. Its 10-fold lower potency in inhibiting prostaglandin release compared to the sulfide metabolite [1] makes it the appropriate baseline (prodrug) control. Researchers can quantify the conversion rate and extent of reduction to the active sulfide metabolite in the presence of liver microsomes, hepatocytes, or specific reductases [2].

Pharmaceutical Quality Control and Impurity Profiling for Etoricoxib

This compound is indispensable as a certified reference standard for Etoricoxib Impurity 37 [3]. Its use is mandated in HPLC/LC-MS methods for the identification, quantification, and control of this specific process-related impurity during the manufacture and release testing of etoricoxib active pharmaceutical ingredient (API) and finished dosage forms .

Medicinal Chemistry: A Redox-Responsive Building Block for Library Synthesis

For medicinal chemists, this compound is a strategically valuable intermediate due to its sulfoxide functional group . It can be directly incorporated into more complex molecules, or it can serve as a precursor to both the sulfide and sulfone derivatives, enabling the systematic exploration of redox state-dependent biological activity. Its established reactivity with reagents like oxalyl chloride [4] facilitates its incorporation into diverse chemical libraries.

Pharmacological Control Compound for Studying COX-Independent Effects

Given its lack of COX inhibitory activity as a prodrug [5], the compound serves as a critical negative control in experiments designed to dissect the COX-dependent versus COX-independent effects of sulindac metabolites. It is particularly useful when benchmarking against the COX-1/2 inhibitory activity of the sulfide metabolite or the cGMP PDE inhibitory activity of the sulfone metabolite [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-Methanesulfinylphenyl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.